2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid
Brand Name: Vulcanchem
CAS No.: 1042725-25-6
VCID: VC7367226
InChI: InChI=1S/C7H10N2O2S/c1-4-7(5(2)9-8-4)12-3-6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
SMILES: CC1=C(C(=NN1)C)SCC(=O)O
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid

CAS No.: 1042725-25-6

Cat. No.: VC7367226

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23

* For research use only. Not for human or veterinary use.

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid - 1042725-25-6

Specification

CAS No. 1042725-25-6
Molecular Formula C7H10N2O2S
Molecular Weight 186.23
IUPAC Name 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C7H10N2O2S/c1-4-7(5(2)9-8-4)12-3-6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
Standard InChI Key WZILZAHTMWGUJV-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1)C)SCC(=O)O

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture and Bonding

The compound’s structure integrates a 3,5-dimethyl-1H-pyrazole ring connected via a sulfanyl bridge to an acetic acid group. Key structural features include:

PropertyValue
Molecular FormulaC₇H₁₀N₂O₂S
SMILESCC1=C(C(=NN1)C)SCC(=O)O
InChIKeyWZILZAHTMWGUJV-UHFFFAOYSA-N
Topological Polar Surface Area81.6 Ų (indicative of moderate hydrogen-bonding capacity)

The pyrazole ring’s planar geometry and the sulfanyl group’s electron-rich nature contribute to potential π-π stacking and nucleophilic reactivity .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+187.05358140.8
[M+Na]+209.03552150.4
[M-H]-185.03902139.4

These CCS values are critical for mass spectrometry-based identification in complex matrices .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning Behavior

While experimental solubility data remain unreported, the compound’s logP (calculated) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The carboxylic acid group enhances water solubility at physiological pH, though ionization may limit blood-brain barrier penetration.

Metabolic Stability and Reactivity

The sulfanyl linker is susceptible to oxidative metabolism, potentially forming sulfoxide or sulfone derivatives. In vitro studies of analogous pyrazoles indicate hepatic clearance via cytochrome P450 isoforms, necessitating future metabolic stability assays for this compound .

Challenges and Future Research Directions

Data Gaps and Experimental Needs

  • Solubility Profiling: Determination in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents.

  • Toxicological Screening: Acute toxicity assays in model organisms (e.g., Daphnia magna).

  • Crystallographic Studies: X-ray diffraction to resolve solid-state conformation.

Intellectual Property Landscape

No patents currently claim 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid, presenting opportunities for novel applications in catalysis or polymer science .

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